3-Propoxy-17beta-methoxyestra-1,3,5(10)-triene
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Overview
Description
Promestriene, also known as estradiol 3-propyl 17β-methyl diether, is a synthetic estrogen used primarily in topical formulations. It is commonly applied in a 1% cream for the treatment of vaginal atrophy in women. Promestriene is unique in that it does not convert into estradiol in the body, resulting in minimal systemic estrogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Promestriene is synthesized through the etherification of estradiol. The process involves the reaction of estradiol with propyl and methyl groups to form the 3-propyl and 17β-methyl diether. The reaction typically requires anhydrous conditions and the presence of a strong base to facilitate the etherification process .
Industrial Production Methods: In industrial settings, the production of promestriene involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Promestriene undergoes various chemical reactions, including:
Oxidation: Promestriene can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert promestriene into its corresponding alcohols.
Substitution: Promestriene can undergo nucleophilic substitution reactions, where the ether groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Promestriene has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of etherification and estrogenic activity.
Biology: Investigated for its effects on cellular proliferation and gene expression in estrogen-responsive tissues.
Medicine: Applied topically to treat vaginal atrophy and to promote wound healing following vulvovaginal surgery or trauma.
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use .
Mechanism of Action
Promestriene is compared with other synthetic estrogens such as conjugated equine estrogens and estradiol. Unlike these compounds, promestriene has minimal systemic absorption, making it a safer option for patients who require localized estrogen therapy without systemic effects .
Comparison with Similar Compounds
- Conjugated equine estrogens
- Estradiol
- Ethinylestradiol
- Mestranol
Promestriene’s unique property of minimal systemic absorption sets it apart from other estrogens, making it particularly useful in treating conditions like vaginal atrophy without significant systemic side effects .
Properties
Molecular Formula |
C22H32O2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(13S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21?,22-/m0/s1 |
InChI Key |
IUWKNLFTJBHTSD-BLJKDTPWSA-N |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)C3CC[C@]4(C(C3CC2)CCC4OC)C |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Origin of Product |
United States |
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